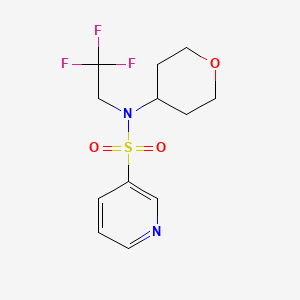![molecular formula C21H18F2N4O2S B2558497 N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251693-10-3](/img/structure/B2558497.png)
N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound with the molecular formula C21H15F2N7O2 . It is a complex organic molecule that contains several functional groups, including a sulfonamide group, a triazolo[4,3-a]pyridine ring, and two aromatic rings with fluorine and methyl substituents .
Synthesis Analysis
The synthesis of similar triazolo[4,3-a]pyridine derivatives has been reported in the literature . The general approach involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula and the nature of its functional groups . It contains a triazolo[4,3-a]pyridine ring, which is a fused ring system incorporating a triazole and a pyridine ring . The molecule also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to an amine group .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of its various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 435.4 g/mol . It has a topological polar surface area of 102 Ų, indicating that it has a significant degree of polarity . The compound has a computed XLogP3-AA value of 2.9, suggesting that it has some degree of lipophilicity .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Research has demonstrated that derivatives of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These findings suggest potential applications in agricultural practices for weed management without the extensive use of traditional herbicides, which can have detrimental environmental impacts (Moran, 2003).
Antimicrobial Evaluation
Derivatives of this compound have been synthesized and assessed for their antimicrobial activities. The research findings indicate that some of these derivatives exhibit significant antimicrobial properties, which could be leveraged in the development of new antimicrobial agents for treating infections caused by resistant pathogens (Abdel-Motaal & Raslan, 2014).
Anticancer Potential
Modifications of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have shown promising results in anticancer research. Specifically, replacing the acetamide group with an alkylurea moiety in this compound resulted in derivatives with potent antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer therapy (Wang et al., 2015).
Insecticidal Agents
Research into the biochemical impacts of sulfonamide thiazole derivatives, incorporating elements of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, has identified several compounds with potent toxic effects against the cotton leafworm, Spodoptera littoralis. These findings highlight the potential for developing new, effective insecticidal agents based on this chemical structure (Soliman et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CHEMBL4525911) are currently unknown
Biochemical Pathways
Without knowledge of the primary targets of CHEMBL4525911, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on relevant biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like CHEMBL4525911 . These factors can include the pH of the environment, the presence of other molecules or drugs, and physiological conditions like body temperature.
Eigenschaften
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c1-14-5-7-19(8-6-14)27(13-16-10-17(22)12-18(23)11-16)30(28,29)20-4-3-9-26-15(2)24-25-21(20)26/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXVVFTZSRQNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)
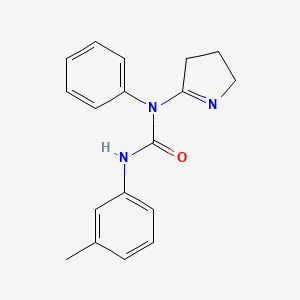
![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)



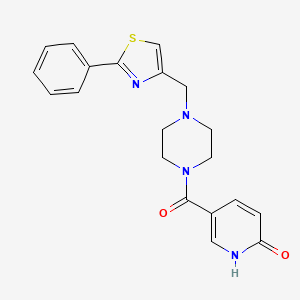
![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)

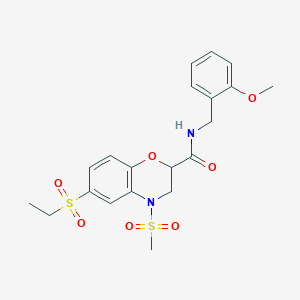
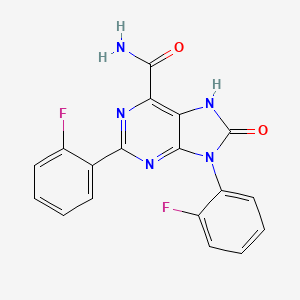
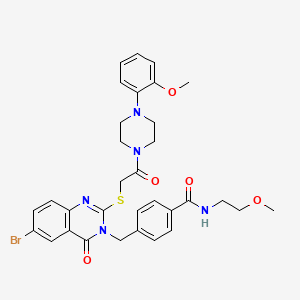
![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2558436.png)
